molecular formula C4H9FN2 B1491348 3-(Fluoromethyl)azetidin-1-amine CAS No. 2097979-43-4

3-(Fluoromethyl)azetidin-1-amine

Cat. No. B1491348
CAS RN: 2097979-43-4
M. Wt: 104.13 g/mol
InChI Key: NSPXCMXDKVPANV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Fluoromethyl)azetidin-1-amine is a chemical compound used in scientific research. It has a molecular formula of C4H9FN2 and a molecular weight of 104.13 g/mol . This compound is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

Azetidines, including 3-(Fluoromethyl)azetidin-1-amine, can be synthesized through various methods. One approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method presents a one-step synthesis of azetidine-3-amines, starting from a bench stable, commercial material . This reaction tolerates functional groups commonly encountered in biological, medicinal, and agro-chemistry .


Molecular Structure Analysis

The molecular structure of 3-(Fluoromethyl)azetidin-1-amine consists of a four-membered azetidine ring with a fluoromethyl group attached . The presence of nitrogen in the ring makes it a heterocyclic compound .


Physical And Chemical Properties Analysis

As an amine, 3-(Fluoromethyl)azetidin-1-amine has a lone electron pair on its nitrogen atom and can accept a proton from water to form substituted ammonium ions and hydroxide ions . The Kb value for a similar compound, methylamine, is 4.6 × 10^-4 , suggesting that 3-(Fluoromethyl)azetidin-1-amine may also act as a weak base.

Scientific Research Applications

Synthesis of Heterocyclic Amino Acid Derivatives

3-(Fluoromethyl)azetidin-1-amine: is utilized in the synthesis of new azetidine and oxetane amino acid derivatives. This process involves aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . These derivatives are significant due to their potential biological activities and their role as pharmacophore subunits in a variety of natural and synthetic products.

Development of Pharmaceuticals

The compound’s reactivity allows for the construction of complex molecules, including pharmaceuticals. It serves as a building block in the development of novel therapeutics, such as receptor ligands, enzyme inhibitors, and anticancer agents .

Materials Science

In materials science, 3-(Fluoromethyl)azetidin-1-amine contributes to the design and fabrication of polymers, catalysts, sensors, and functional materials. Its unique properties are leveraged in organic electronics, photovoltaics, and biomaterials .

Catalysis

The amine group in 3-(Fluoromethyl)azetidin-1-amine can act as a ligand in catalytic systems, which is crucial for various chemical transformations. This includes its use in sustainable technologies like renewable energy and environmental remediation .

Synthesis of Estrogen Receptor Modulators

This compound is an intermediate in the synthesis of estrogen receptor modulating compounds. These modulators are important in the treatment of diseases like breast cancer .

Carbon Capture and Storage

Amines, including 3-(Fluoromethyl)azetidin-1-amine , are being studied for their potential in carbon capture technologies. They can react with carbon dioxide, making them suitable for capturing and storing greenhouse gases .

Energy Storage

The compound’s chemical structure may be utilized in energy storage solutions. Its stability and reactivity make it a candidate for use in batteries and supercapacitors .

Green Chemistry

3-(Fluoromethyl)azetidin-1-amine: plays a role in the synthesis of green chemicals. Its application in creating more environmentally friendly chemical processes is a growing area of research .

Future Directions

Azetidines, including 3-(Fluoromethyl)azetidin-1-amine, have exciting possibilities in drug discovery and synthesis due to their unique structure and properties. Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore these areas .

properties

IUPAC Name

3-(fluoromethyl)azetidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9FN2/c5-1-4-2-7(6)3-4/h4H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPXCMXDKVPANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1N)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Fluoromethyl)azetidin-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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